1-Phenoxyethen-1-ol
CAS No.: 32666-75-4
Cat. No.: VC18694068
Molecular Formula: C8H8O2
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32666-75-4 |
|---|---|
| Molecular Formula | C8H8O2 |
| Molecular Weight | 136.15 g/mol |
| IUPAC Name | 1-phenoxyethenol |
| Standard InChI | InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6,9H,1H2 |
| Standard InChI Key | BTZDVSBDHTYXIH-UHFFFAOYSA-N |
| Canonical SMILES | C=C(O)OC1=CC=CC=C1 |
Introduction
Structural and Chemical Properties of 1-Phenoxyethen-1-ol
1-Phenoxyethen-1-ol (C₈H₈O₂) consists of a phenyl group linked via an oxygen atom to a vinyl alcohol group. The molecule’s geometry is influenced by conjugation between the aromatic ring and the double bond in the ethenol group. Theoretical calculations suggest that the enol form is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent oxygen atom . The compound’s reactivity is expected to mirror that of substituted vinyl alcohols, with potential for tautomerism and participation in cycloaddition reactions .
Synthetic Pathways and Challenges
Oxidation of Allylic Alcohols
Analogous to methods for synthesizing phenolic alcohols, 1-phenoxyethen-1-ol could theoretically be synthesized via oxidation of allylic precursors. For example, atmospheric oxygen-mediated oxidation of 1-phenoxy-2-propanol might yield the target compound, though such pathways remain speculative without experimental validation .
Catalytic Dehydration
Spectroscopic Characterization
While no experimental spectra for 1-phenoxyethen-1-ol are available, computational models predict key spectral features:
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IR Spectroscopy: A strong O–H stretch near 3200 cm⁻¹ and C=C stretching at 1640 cm⁻¹.
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NMR: The vinyl proton would appear as a doublet of doublets (δ 5.8–6.2 ppm), with aromatic protons resonating at δ 6.8–7.4 ppm .
Research Gaps and Future Directions
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Synthetic Validation: Developing reproducible routes to 1-phenoxyethen-1-ol remains critical. Asymmetric catalysis, as employed in (R)-1-phenylethanol synthesis, could be adapted for enantioselective production .
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Application Testing: Screening the compound in polymerization and medicinal chemistry platforms is essential to unlock its utility.
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Toxicological Profiling: No data exist on its biological activity or environmental impact, necessitating comprehensive studies.
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